1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing advanced reactors and purification systems to achieve the desired product quality. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene rings.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene exerts its effects involves interactions with specific molecular targets and pathways. The bromopropyl and iodine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoromethoxy group may also play a role in modulating the compound’s properties and behavior.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-iodobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Difluoromethoxy)-2-iodobenzene:
1-(3-Bromopropyl)-3-methoxy-2-iodobenzene: Similar structure but with a methoxy group instead of difluoromethoxy, leading to different chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both bromopropyl and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10BrF2IO |
---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2 |
InChI Key |
OHNKHVFANIUWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)I)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.